molecular formula C22H25N3O3 B8754411 [4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

[4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

Cat. No. B8754411
M. Wt: 379.5 g/mol
InChI Key: CFZHWLLIVBYXAQ-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

1,1'-Carbonyldiimidazole (1.30 g) is added to a 20°-25° solution of 5-methoxyindole-2-carboxylic acid (I, 1.39) in tetrahydrofuran (14 ml). The reaction is stirred one hour, then cooled to 0° and 1-(2-ethoxyphenyl)piperazine (II, 1.50 g) dissolved in tetrahydrofuran (7 ml) is added via cannula. The reaction is warmed to 20°-25° and stirred 48 hours. The reaction is diluted with ether (100 ml), poured into saturated aqueous sodium bicarbonate (100 ml). The organic layers are separated and washed with saline (100 ml), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is recrystallized from toluene to give the title compound, mp. 105°-107°.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
1-(2-ethoxyphenyl)piperazine
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=O.[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][C:19]([C:24]([OH:26])=O)=[CH:18]2.C(N[C:31]1[C:32]([N:37]2[CH2:42][CH2:41][NH:40][CH2:39][CH2:38]2)=N[CH:34]=[CH:35][CH:36]=1)CC.[C:43](=O)(O)[O-:44].[Na+]>O1CCCC1.CCOCC>[CH3:11][CH2:12][O:44][C:43]1[C:32]([N:37]2[CH2:38][CH2:39][N:40]([C:24]([C:19]3[NH:20][C:21]4[CH:22]=[CH:23][C:15]([O:14][CH3:13])=[CH:16][C:17]=4[CH:18]=3)=[O:26])[CH2:41][CH2:42]2)=[CH:31][CH:36]=[CH:35][CH:34]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1-(2-ethoxyphenyl)piperazine
Quantity
1.5 g
Type
reactant
Smiles
C(CC)NC=1C(=NC=CC1)N1CCNCC1
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
is added via cannula
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is warmed to 20°-25°
STIRRING
Type
STIRRING
Details
stirred 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The organic layers are separated
WASH
Type
WASH
Details
washed with saline (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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